Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate

Description

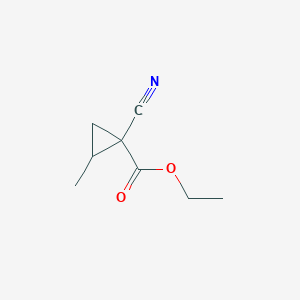

Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a cyano (-CN) group and a methyl (-CH₃) substituent on the strained cyclopropane ring, alongside an ethyl ester moiety. The presence of both electron-withdrawing (cyano) and electron-donating (ester) groups confers distinct reactivity, making it a versatile intermediate for further functionalization.

Properties

IUPAC Name |

ethyl 1-cyano-2-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-7(10)8(5-9)4-6(8)2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZXZUYRVBRICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired cyclopropane ring .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules, particularly in creating cyclopropane-containing compounds. This has implications in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound may exhibit potential biological activity , including:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Receptor Binding : Preliminary findings indicate potential interactions with cellular receptors, which could influence signaling pathways relevant to disease treatment.

Agricultural Applications

This compound derivatives have been explored for their insecticidal properties . Research has shown that certain analogs exhibit significant activity against agricultural pests, highlighting their potential as environmentally friendly pesticides.

Insecticidal Activity

A study conducted by researchers demonstrated that chiral analogs of this compound showed notable insecticidal activity against common agricultural pests. The stereochemistry of these compounds was found to play a crucial role in their effectiveness, suggesting that specific enantiomers can be optimized for pest control applications .

Pharmaceutical Development

In another investigation, this compound was evaluated for its potential as a pharmaceutical intermediate. Modifications to its structure were explored to enhance bioactivity while reducing toxicity. The results indicated promising pathways for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 1-cyano-2-methylcyclopropane-1-carboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of both the nitrile and ester functional groups, which can participate in various chemical transformations. The molecular targets and pathways involved are specific to the type of reaction or biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate and selected analogs:

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -SO₂NH₂) enhance electrophilicity, facilitating nucleophilic substitutions or cycloadditions .

- Amino and vinyl substituents () introduce nucleophilic or polymerizable sites, expanding utility in materials science .

- Ring size differences (cyclopropane vs. cyclobutane in ) influence strain and reactivity; cyclopropanes exhibit greater ring strain and reactivity .

This compound

Cyclopropanation: Reaction of α-cyanoacrylates with carbenes or transition-metal catalysts.

Esterification : Post-cyclopropanation functionalization, as seen in for sulfonamide derivatives (e.g., refluxing with SO₂Cl₂ followed by coupling with amines) .

Physicochemical Properties

Table: Comparative Physical and Spectroscopic Data

*Data inferred from analogous compounds in , and 8.

Notable Trends:

- Cyano and sulfonamide groups deshield adjacent protons, shifting NMR signals upfield (e.g., δ ~10.4 for -CONH in ) .

- Steric hindrance from methyl groups (e.g., 2,2-dimethyl in ) reduces reaction yields compared to less hindered analogs.

Biological Activity

Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound contains a cyclopropane ring with a cyano group and a carboxylate ester. The molecular formula is , and it has a molecular weight of approximately 155.18 g/mol. The presence of the cyano group (-C≡N) and the carboxylate group (-COO-) enhances its reactivity, making it a valuable building block in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group can engage in nucleophilic interactions, potentially leading to enzyme inhibition or modulation of receptor activity. The carboxylate moiety can form hydrogen bonds, influencing binding affinity and specificity towards target proteins.

Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit enzyme inhibition properties. For example, studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, which may have implications for drug development against metabolic disorders .

Receptor Binding

Preliminary studies suggest that this compound may bind to specific receptors, although detailed binding affinity data is limited. Compounds with similar structures have demonstrated varying degrees of receptor interaction, indicating potential for further exploration in pharmacological applications .

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropane derivatives, including this compound:

Q & A

Q. What are the critical considerations for optimizing the synthesis of Ethyl 1-cyano-2-methylcyclopropane-1-carboxylate to achieve high yield and selectivity?

The synthesis of cyclopropane derivatives like this compound requires precise control of reaction parameters. Key factors include:

- Solvent choice : Anhydrous solvents (e.g., THF or DCM) minimize hydrolysis of the ester or cyano groups .

- Temperature control : Low temperatures (−78°C to 0°C) are often necessary to suppress side reactions during cyclopropanation .

- Catalyst selection : Transition-metal catalysts (e.g., Rh or Cu) may enhance stereochemical control in cyclopropane ring formation . Methodological validation via HPLC or GC-MS is recommended to monitor intermediate purity .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- Hydrolysis kinetics : Track ester and cyano group degradation using <sup>1</sup>H NMR or FTIR under acidic/basic conditions (pH 2–12) .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, while accelerated aging tests (40–60°C) simulate long-term storage .

- Light sensitivity : UV-Vis spectroscopy assesses photodegradation risks, particularly for the strained cyclopropane ring .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- X-ray crystallography : Resolves absolute configuration and ring strain effects (e.g., bond angles in the cyclopropane ring) .

- NMR spectroscopy : <sup>13</sup>C NMR distinguishes methyl and cyano substituents, while 2D NOESY confirms spatial proximity of functional groups .

- Chiral HPLC : Essential for enantiomeric excess analysis if asymmetric synthesis is employed .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for derivatizing this compound?

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via:

- Density Functional Theory (DFT) : Calculates activation energies for intermediates, validating plausible pathways .

- Molecular docking : Predicts regioselectivity in nucleophilic attacks on the cyano or ester groups .

- Kinetic isotope effects (KIEs) : Experimental data combined with simulations differentiate between concerted and stepwise mechanisms .

Q. What strategies mitigate challenges in isolating enantiomerically pure derivatives of this compound for biological studies?

- Chiral auxiliaries : Temporarily introduce stereochemical control during synthesis (e.g., Evans oxazolidinones) .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, achieving >95% ee .

- Dynamic kinetic resolution (DKR) : Combines racemization and selective crystallization under catalytic conditions .

Q. How do steric and electronic effects of the methyl and cyano groups influence the compound’s reactivity in cross-coupling reactions?

- Steric effects : The methyl group hinders nucleophilic attack at the adjacent cyclopropane carbon, directing reactivity to the cyano site .

- Electronic effects : The electron-withdrawing cyano group polarizes the ring, enhancing susceptibility to ring-opening reactions (e.g., with Grignard reagents) .

- Table : Comparative Reactivity in Common Reactions

| Reaction Type | Methyl Substituent Effect | Cyano Substituent Effect |

|---|---|---|

| Suzuki Coupling | Reduces aryl halide coupling efficiency | Stabilizes intermediates via conjugation |

| Hydrolysis | Slows ester hydrolysis via steric hindrance | Accelerates nitrile hydrolysis under basic conditions |

Q. What methodologies are recommended for reconciling contradictory biological activity data reported for this compound in enzyme inhibition assays?

Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

- Dose-response validation : Repeat assays with purified batches (≥98% purity via prep-HPLC) .

- Enzyme kinetics : Determine inhibition constants (Ki) under standardized pH and temperature conditions .

- Structural analogs : Compare activities of derivatives to isolate functional group contributions .

Data-Driven Research Applications

Q. How can researchers leverage the compound’s unique cyclopropane strain in designing novel bioactive analogs?

- Ring-opening reactions : Exploit strain release energy to generate reactive intermediates for C–C bond formation .

- Pharmacophore modeling : Map the cyano and ester groups as hydrogen-bond acceptors in drug-receptor interactions .

- Table : Bioactivity Comparison of Cyclopropane Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Protease X | 0.45 | 12.3 |

| Fluorinated Analog | Protease X | 0.78 | 8.9 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.